molecular formula C24H23NO4 B1611475 N-Trityl-L-glutamic acid CAS No. 80514-73-4

N-Trityl-L-glutamic acid

Cat. No.: B1611475
CAS No.: 80514-73-4
M. Wt: 389.4 g/mol
InChI Key: RVPIRNLBYNVMIY-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trityl-L-glutamic acid is a derivative of L-glutamic acid where the amino group is protected by a trityl group (triphenylmethyl group). This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under specific conditions. The trityl group serves as a protective group for the amino function, preventing unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trityl-L-glutamic acid typically involves the reaction of L-glutamic acid with trityl chloride in the presence of a base. The process can be summarized as follows:

    Reaction with Trityl Chloride: L-glutamic acid is dissolved in a suitable solvent such as chloroform. Trityl chloride is then added to the solution along with a base like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The reaction mixture is then purified, often through recrystallization or chromatography, to isolate the this compound.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Trityl-L-glutamic acid undergoes various chemical reactions, including:

    Deprotection: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-glutamic acid.

    Substitution: The trityl group can be substituted with other protective groups or functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trityl group.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

    Deprotection: L-glutamic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Trityl-L-glutamic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a protected amino acid in the synthesis of peptides, allowing for

Properties

IUPAC Name

(2S)-2-(tritylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c26-22(27)17-16-21(23(28)29)25-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,25H,16-17H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPIRNLBYNVMIY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456787
Record name N-TRITYL-L-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80514-73-4
Record name N-TRITYL-L-GLUTAMIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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